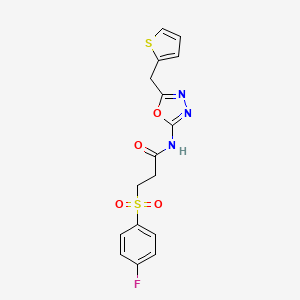

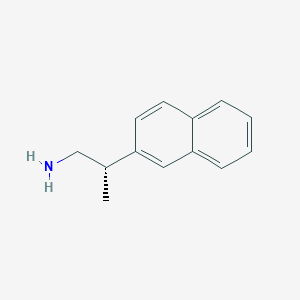

![molecular formula C15H15NO4S B2531327 3-[Ethyl(phenyl)sulfamoyl]benzoic acid CAS No. 325721-87-7](/img/structure/B2531327.png)

3-[Ethyl(phenyl)sulfamoyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[Ethyl(phenyl)sulfamoyl]benzoic acid is a compound related to a class of substances that have been studied for their diuretic properties. The compound is structurally related to various 4-substituted 3-alkylamino-, 3-alkoxy-, 3-alkylthio-, and 3-alkyl-5-sulfamoylbenzoic acids, which have been synthesized and screened for their potential as diuretics . These compounds, including the ethyl(phenyl)sulfamoyl derivative, are of interest due to their biological activity and potential therapeutic applications.

Synthesis Analysis

The synthesis of related sulfamoylbenzoic acid derivatives has been explored in the literature. For instance, the preparation of phenyl aryl sulfides, which could be precursors or structurally related to the ethyl(phenyl)sulfamoyl group, involves the reaction of ethyl aryl sulfides with benzyne, leading to the formation of phenyl aryl sulfides in excellent yields . Although the exact synthesis of this compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been elucidated using spectroscopic techniques and supported by quantum chemical calculations. For example, 3-ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide, a compound with some structural similarities, has been characterized to have intramolecular hydrogen bonds and a transoide configuration of amide fragments . These structural insights are crucial for understanding the interaction of the molecule with biological targets.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been investigated, particularly in the context of their potential biological activities. The synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) using a sulfuric acid ester as a catalyst demonstrates the potential for condensation reactions involving aromatic aldehydes and related compounds . This type of reactivity could be relevant for the modification or functionalization of the this compound molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfamoylbenzoic acid derivatives are influenced by their substituents. The diuretic activity of these compounds, for example, has been shown to be affected by the nature of the substituent at the 3-position of the benzoic acid ring . The potency and efficacy of these diuretics are a direct result of their molecular structure and the physical and chemical properties that arise from it. The specific properties of this compound would need to be determined experimentally, but they are likely to be similar to those of related compounds.

Scientific Research Applications

Antibacterial and Antimicrobial Applications

3-[Ethyl(phenyl)sulfamoyl]benzoic acid and its derivatives show significant promise in the field of antibacterial and antimicrobial research. Studies have demonstrated the efficacy of compounds containing the benzoimidazole moiety, which includes this compound, against various bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeuroginosa, as well as against fungal strains like Candida albicans and Aspergillus niger (El-Meguid, 2014).

Synthesis and Derivatives

The synthesis of derivatives of this compound has been a subject of interest, leading to the creation of new compounds with potential biological applications. One study describes the synthesis of a series of 3-phenyl-5-sulfamoyl-N-(7/8/9-(non)substituted-3-oxo-1-thia-4-azaspiro[4.4]non/[4.5]dec-4-yl)-1H-indole-2-carboxamide derivatives, which were subsequently tested for antibacterial activity. This research highlights the structural versatility and potential of this compound in the creation of novel compounds with medical applications (Güzel-Akdemir et al., 2020).

Diuretic Properties

Research has been conducted on various derivatives of this compound to evaluate their diuretic properties. For example, a study synthesized various 4-substituted 3-alkylamino-, 3-alkoxy-, 3-alkylthio-, and 3-alkyl-5-sulfamoylbenzoic acids related to known aminobenzoic acid diuretics. These compounds were screened for diuretic properties, revealing insights into the potential medical applications of these derivatives (Nielsen et al., 1975).

Anticonvulsant Activities

The anticonvulsant activities of derivatives of this compound have been explored. Studies have synthesized compounds like 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives from this compound, demonstrating marked anticonvulsant activity in animal models. This indicates the potential of these derivatives in the treatment of convulsive disorders (Uno et al., 1979).

Safety and Hazards

properties

IUPAC Name |

3-[ethyl(phenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-2-16(13-8-4-3-5-9-13)21(19,20)14-10-6-7-12(11-14)15(17)18/h3-11H,2H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRQFMPFEUTMTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

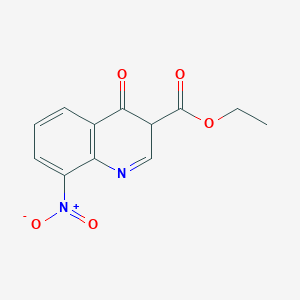

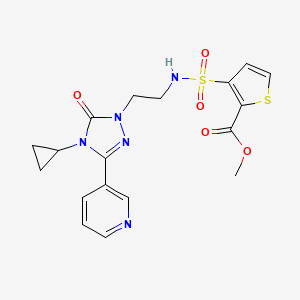

![2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2531252.png)

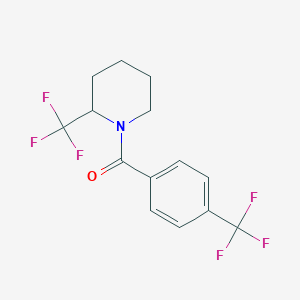

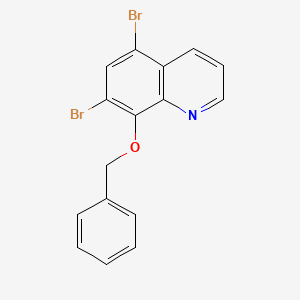

![(2E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2531253.png)

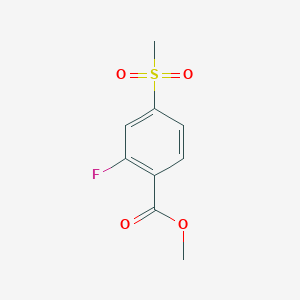

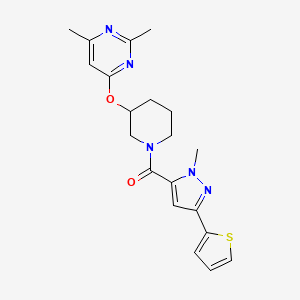

![2,5-dichloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2531255.png)

![6-Methylthiazolo[4,5-b]pyridin-2-amine](/img/structure/B2531257.png)

![Ethyl 4-[[4-(4-ethoxycarbonylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzoate](/img/structure/B2531261.png)